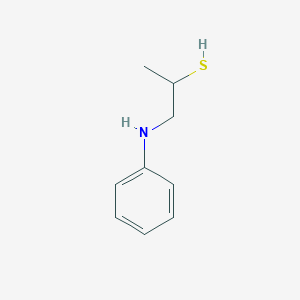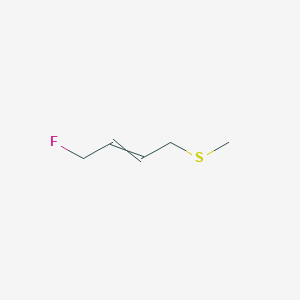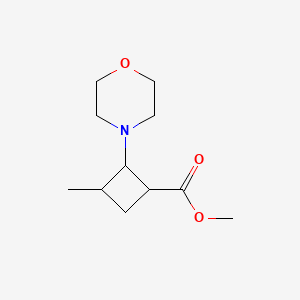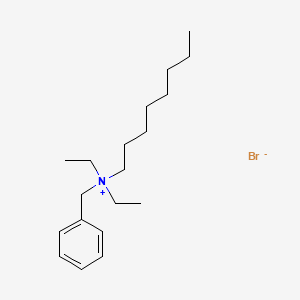
5-Nitro-2-furanacrylic acid, pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-furanacrylic acid, pentyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitro group attached to the furan ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furanacrylic acid, pentyl ester typically involves the esterification of 5-Nitro-2-furanacrylic acid with pentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-furanacrylic acid, pentyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 5-Amino-2-furanacrylic acid, pentyl ester.
Reduction: 5-Nitro-2-furanacrylic acid.
Substitution: Various substituted furanacrylic acid esters.
Applications De Recherche Scientifique
5-Nitro-2-furanacrylic acid, pentyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Explored as a potential drug candidate for the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-furanacrylic acid, pentyl ester involves the interaction of the nitro group with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furanacrylic acid, methyl ester: Similar structure but with a methyl ester group instead of a pentyl ester group.
5-Nitro-2-furancarboxylic acid: Lacks the acrylic acid moiety and ester group.
2-Furancarboxylic acid, 5-nitro-, methyl ester: Similar structure but with a different ester group.
Uniqueness
5-Nitro-2-furanacrylic acid, pentyl ester is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
91642-47-6 |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
pentyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H15NO5/c1-2-3-4-9-17-12(14)8-6-10-5-7-11(18-10)13(15)16/h5-8H,2-4,9H2,1H3 |
Clé InChI |
RSYSOIMXRBSJQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)

![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)

![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)


![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)

![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)

![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
